molecular formula C20H28ClN B1665751 Alverine hydrochloride CAS No. 5982-87-6

Alverine hydrochloride

Cat. No. B1665751
CAS RN: 5982-87-6
M. Wt: 317.9 g/mol
InChI Key: ZKRKHXXSBDSIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alverine hydrochloride is the hydrochloride salt of alverine. It has a role as an antispasmodic drug. It is a hydrochloride and an organoammonium salt. It contains an alverine(1+).

Scientific Research Applications

Anti-Inflammatory Functions

Alverine hydrochloride, primarily known as a smooth muscle relaxant, has been studied for its anti-inflammatory properties. Research indicates that alverine can reduce inflammatory responses by targeting Src in the NF-κB pathway. This discovery offers new insights into the development of anti-inflammatory drugs (Lee et al., 2020).

Pharmacokinetic and Metabolic Profile

Studies have explored the pharmacokinetics and metabolism of alverine citrate, revealing its high pharmacokinetic variability. Investigations into the metabolic profile of alverine show that hydroxylation to the active metabolite 4-hydroxy alverine is a key process, indicating a significant role in its pharmacological activity (Rizea‐Savu et al., 2021).

Activation of HNF4α

Alverine has been identified as an activator of the nuclear receptor transcription factor HNF4α. This discovery suggests a novel mechanism of action for alverine, potentially leading to new therapeutic applications for diseases responsive to HNF4α activators, such as inflammatory bowel disease and diabetes (Lee et al., 2013).

Improvement of Drug Solubility

Research into improving alverine’s water solubility led to the development of ionic liquids incorporating alverine as the cation. This approach significantly increased its solubility compared to its free drug form, offering potential for enhanced drug delivery systems (Fernández-Stefanuto et al., 2020).

Potential Antidepressant Effects

Alverine has been explored as a potential antidepressant through network-based drug repositioning. This approach identified alverine as having antidepressant-like effects, with primary sites of action including serotonin and norepinephrine transporters and receptors. This finding opens up possibilities for its use in treating depression (Zhang et al., 2018).

properties

CAS RN

5982-87-6

Product Name

Alverine hydrochloride

Molecular Formula

C20H28ClN

Molecular Weight

317.9 g/mol

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H

InChI Key

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N

SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl

Appearance

Solid powder

Other CAS RN

5982-87-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

150-59-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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